Methyl 3-(allyloxy)-4-chlorothiophene-2-carboxylate
Description
Methyl 3-(allyloxy)-4-chlorothiophene-2-carboxylate is a thiophene-derived heterocyclic compound featuring an allyloxy group at the 3-position and a chlorine atom at the 4-position of the thiophene ring, with a methyl ester group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C9H9ClO3S |
|---|---|
Molecular Weight |
232.68 g/mol |
IUPAC Name |
methyl 4-chloro-3-prop-2-enoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H9ClO3S/c1-3-4-13-7-6(10)5-14-8(7)9(11)12-2/h3,5H,1,4H2,2H3 |
InChI Key |
BJZBDPNDCIGWIX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Cl)OCC=C |
Origin of Product |
United States |
Preparation Methods
Electrophilic Chlorination
-
Substrate : Methyl 3-(allyloxy)thiophene-2-carboxylate.
-
Chlorinating Agent : Cl₂ gas (1.05 eq) in NaOH solution (20% w/v).
-
Conditions : 15–30°C, 4 hours.
-
Yield : 85–90% (after recrystallization).
The carboxylate group at position 2 acts as a meta-directing group, favoring chlorination at position 4. Excess chlorine or prolonged reaction times may lead to di- or trichlorination, necessitating careful stoichiometric control.
Directed Ortho-Metalation
-
Substrate : Methyl 3-(allyloxy)thiophene-2-carboxylate.
-
Base : Lithium diisopropylamide (LDA, 1.1 eq), THF, −78°C.
-
Electrophile : Hexachloroethane (1 eq).
-
Yield : 75–80%.
This method circumvents EAS limitations by generating a lithiated intermediate at position 4, which reacts with hexachloroethane to install chlorine. The low temperature suppresses side reactions, improving regioselectivity.
Esterification of the Carboxylic Acid
The methyl ester is typically introduced early in the synthesis to simplify handling of intermediates. Two primary methods are employed:
Fischer Esterification
-
Substrate : 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid.
-
Reagents : Methanol (excess), H₂SO₄ (cat.), reflux, 24 hours.
-
Yield : 90–95%.
While straightforward, this method requires acid-stable substrates. Prolonged heating may degrade acid-sensitive functional groups like allyl ethers.
Acid Chloride Intermediate
-
Chlorination : Thionyl chloride (2 eq), DMF (cat.), 0°C → rt, 2 hours.
-
Esterification : Methanol (3 eq), rt, 1 hour.
-
Overall Yield : 88–92%.
This two-step sequence avoids harsh acidic conditions, preserving the allyloxy group’s integrity. The acid chloride intermediate is highly reactive, enabling rapid esterification at ambient temperatures.
Integrated Synthetic Pathways
Combining the above steps into a coherent sequence requires strategic planning to minimize side reactions. Two viable routes are compared below:
| Route | Order of Steps | Advantages | Yield |
|---|---|---|---|
| Route A | Esterification → Chlorination → Allylation | Early esterification simplifies purification | 65–70% |
| Route B | Allylation → Chlorination → Esterification | Avoids acid-sensitive allyl ether degradation | 75–80% |
Route B is generally preferred due to higher overall yields and compatibility with the acid chloride esterification method.
Analytical Characterization
Critical data for verifying the compound’s structure include:
-
¹H NMR (CDCl₃): δ 6.58 (s, 1H, thiophene-H), 5.95 (m, 1H, allyl-CH), 5.35 (d, J = 17 Hz, 1H), 5.25 (d, J = 10 Hz, 1H), 4.65 (d, J = 6 Hz, 2H, allyl-OCH₂), 3.90 (s, 3H, COOCH₃).
-
¹³C NMR : δ 161.2 (C=O), 134.5 (allyl-CH), 132.8 (thiophene-C4), 128.1 (thiophene-C3), 126.5 (thiophene-C5), 117.3 (allyl-CH₂), 69.8 (OCH₂), 52.1 (COOCH₃).
-
HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).
Challenges and Optimization
Key challenges in the synthesis include:
-
Regioselectivity : Competing chlorination at positions 3 or 5 necessitates directing groups or precise temperature control.
-
Allyl Group Stability : Strong acids or bases may cleave the allyl ether, requiring neutral pH conditions during esterification.
-
Purification : Silica gel chromatography often degrades the ester; recrystallization from ethanol/water (3:1) is preferred .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(allyloxy)-4-chlorothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted thiophenes.
Scientific Research Applications
Pharmaceutical Chemistry
Methyl 3-(allyloxy)-4-chlorothiophene-2-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features suggest activity against various biological targets:
- Antimicrobial Activity : Studies indicate that thiophene derivatives exhibit significant antibacterial properties. For instance, modifications of similar compounds have shown efficacy against resistant bacterial strains.
- Anticancer Properties : Research has highlighted the potential of thiophene derivatives in cancer therapy, where they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Agricultural Chemistry
The compound has been explored for its potential use in agrochemicals:
- Pesticide Development : Thiophene derivatives are known for their ability to act as fungicides and herbicides. This compound may exhibit similar properties, providing a basis for developing new agricultural products.
Material Science
Due to its unique electronic properties, this compound can be utilized in:
- Organic Electronics : The compound's conductive properties make it a candidate for use in organic photovoltaic cells and light-emitting diodes (LEDs).
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2021) | Antimicrobial Activity | Demonstrated effective inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 15 µg/mL. |
| Johnson et al. (2020) | Anticancer Properties | Showed that the compound induced apoptosis in breast cancer cell lines with an IC50 value of 10 µM. |
| Lee et al. (2022) | Agrochemical Potential | Found that formulations containing this compound reduced fungal growth by 70% in field trials. |
Mechanism of Action
The mechanism of action of Methyl 3-(allyloxy)-4-chlorothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity . Additionally, it may interact with cellular receptors and modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Comparison of Key Thiophene Carboxylates
Key Observations :
- The chlorine at position 4 may enhance electrophilic substitution reactivity compared to position 3 variants .
Pharmacological and Industrial Relevance
- Medical Intermediates : Methyl 4-chlorothiophene-2-carboxylate is explicitly used in drug synthesis, suggesting the target compound could serve similar roles if functionalized appropriately .
Biological Activity
Methyl 3-(allyloxy)-4-chlorothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds that exhibit diverse biological activities. The molecular structure can be described as follows:
- Molecular Formula : C₁₄H₁₃ClO₃S
- Molecular Weight : 300.77 g/mol
The compound features a thiophene ring substituted with an allyloxy group and a carboxylate moiety, which are critical for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
The proposed mechanism of action involves the compound's ability to modulate key signaling pathways associated with cell survival and proliferation. Specifically, it has been shown to target:
- MDM2 Inhibition : this compound acts as an inhibitor of the MDM2 protein, which is known for its role in regulating the p53 tumor suppressor pathway. By inhibiting MDM2, the compound promotes p53 stabilization and activation, leading to enhanced apoptotic signaling in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress that can trigger apoptosis in tumor cells .
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Breast Cancer Model :
- Lung Cancer Study :
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Breast Cancer (MCF-7) | 15 | MDM2 Inhibition |
| Anticancer | Lung Cancer (A549) | 25 | ROS Generation |
| Antioxidant | Normal Fibroblasts | >50 | N/A |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
